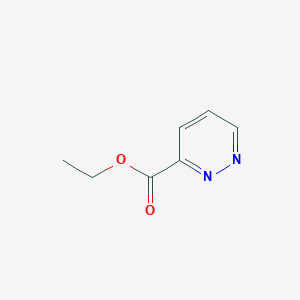

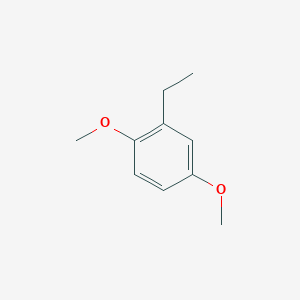

2-乙基-1,4-二甲氧基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-Ethyl-1,4-dimethoxybenzene could potentially involve electrophilic aromatic substitution reactions . For instance, a similar compound, 1,4-dimethylbenzenes (ortho- and para-xylenes), can be converted into 1,3-dimethylbenzene (meta-xylene) using Friedel-Crafts catalysts .Molecular Structure Analysis

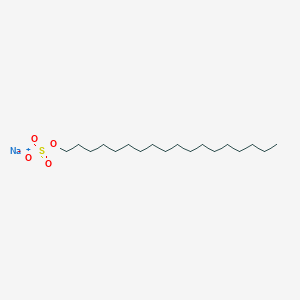

The molecular structure of 2-Ethyl-1,4-dimethoxybenzene consists of 10 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule isInChI=1S/C10H14O2/c1-4-8-7-9(11-2)5-6-10(8)12-3/h5-7H,4H2,1-3H3 . Physical And Chemical Properties Analysis

2-Ethyl-1,4-dimethoxybenzene has a molecular weight of 166.22 g/mol . It has a computed XLogP3 value of 2.8, indicating its lipophilicity . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds . Its exact mass and monoisotopic mass are 166.099379685 g/mol . The topological polar surface area is 18.5 Ų . The compound has a density of 0.976 and a boiling point of 104-105ºC .科学研究应用

Comprehensive Analysis of 2-Ethyl-1,4-dimethoxybenzene Applications

2-Ethyl-1,4-dimethoxybenzene is a chemical compound with a variety of applications in scientific research. Below is a detailed analysis of six unique applications, each with its own dedicated section.

Chemical Synthesis: 2-Ethyl-1,4-dimethoxybenzene serves as a precursor or intermediate in the synthesis of complex organic compounds. Its structure allows for reactions that introduce functional groups or extend the carbon chain, which can be useful in developing pharmaceuticals or agrochemicals.

Material Science: In material science, this compound can be used to modify the properties of polymers. By incorporating it into polymer chains, researchers can alter the thermal stability, rigidity, and solubility of materials, which has implications for creating specialized plastics or coatings.

Analytical Chemistry: As a standard in chromatography, 2-Ethyl-1,4-dimethoxybenzene helps in the calibration of equipment and the quantification of similar compounds in mixtures. Its distinct chemical signature makes it ideal for use in gas chromatography and mass spectrometry.

Scent Compound in Ecology: In ecological studies, 2-Ethyl-1,4-dimethoxybenzene is identified as a floral scent compound that attracts specific bee species. It has been used in field bioassays to study the behavior of pollinators and their role in the ecosystem .

属性

IUPAC Name |

2-ethyl-1,4-dimethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-4-8-7-9(11-2)5-6-10(8)12-3/h5-7H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZCWRYUYQRBPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343777 |

Source

|

| Record name | 2-Ethyl-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-1,4-dimethoxybenzene | |

CAS RN |

1199-08-2 |

Source

|

| Record name | 2-Ethyl-1,4-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。